6-Bromoisochroman

Description

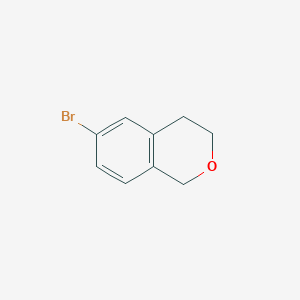

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXQWWFCWFMCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444727 | |

| Record name | 6-bromoisochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182949-90-2 | |

| Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182949-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromoisochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 6-Bromoisochroman

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

6-Bromoisochroman is a halogenated derivative of the isochroman scaffold, a structural motif present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the core properties of this compound, consolidating available physicochemical data, outlining a putative synthetic pathway, and discussing its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information on structurally related molecules to provide a broader context for its potential characteristics and utility.

Introduction

This compound (CAS No. 182949-90-2) is a synthetic intermediate that holds potential as a versatile building block in organic synthesis.[1] The presence of the bromine atom at the 6-position of the isochroman ring system provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular architectures. The isochroman core itself is a privileged structure found in numerous natural products and pharmacologically active molecules, suggesting that derivatives of this compound may exhibit interesting biological activities.[1] This guide aims to collate the known information on this compound to serve as a valuable resource for researchers in drug discovery and materials science.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-bromo-3,4-dihydro-1H-isochromene | [1] |

| Synonyms | 6-Bromo-3,4-dihydro-1H-2-benzopyran | N/A |

| CAS Number | 182949-90-2 | [2] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, methanol, DMSO) | [3] |

Spectral Data

Detailed experimental spectral data for this compound is not currently published. However, based on the known spectral characteristics of related bromo-aromatic and isochroman compounds, the expected spectral features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will be influenced by the bromo substituent. The methylene protons of the isochroman ring system will likely appear as triplets.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage. The C-Br stretching vibration is also expected, typically in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Experimental Protocols

Figure 1: A potential synthetic workflow for this compound.

Putative Experimental Protocol

Step 1: Synthesis of the Formaldehyde Acetal

-

To a stirred solution of 4-bromophenylethanol in a suitable solvent (e.g., dichloromethane), add paraformaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude formaldehyde acetal.

Step 2: Intramolecular Cyclization

-

Dissolve the crude formaldehyde acetal in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a Lewis acid (e.g., titanium tetrachloride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Biological and Pharmacological Properties

There is currently no specific data on the biological activity of this compound. However, the isochroman scaffold is present in many compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The bromo-substituent on the aromatic ring can potentially enhance or modulate these activities. Further research is warranted to explore the biological potential of this compound and its derivatives.

Given its structural features, this compound could be a valuable starting point for the development of novel therapeutic agents. The following diagram illustrates a hypothetical workflow for the biological evaluation of this compound.

Figure 2: A general workflow for the biological evaluation of this compound.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related bromo-aromatic compounds, it should be handled with care in a well-ventilated fume hood.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. While there is a notable lack of comprehensive experimental data on its physicochemical and biological properties, this guide provides a foundational overview based on available information and inferences from related compounds. Further research to fully characterize this molecule and explore its synthetic utility and biological activity is highly encouraged. The methodologies and workflows presented here offer a starting point for such investigations.

References

An In-depth Technical Guide to 6-Bromoisochroman

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromoisochroman, a key synthetic intermediate in organic and medicinal chemistry. This document details its chemical identity, including its CAS number and IUPAC name, and presents available physicochemical and spectroscopic data. Furthermore, a detailed, plausible experimental protocol for its synthesis is provided, alongside a discussion of its significant role as a versatile building block in the development of complex molecular architectures, particularly for compounds targeting the central nervous system. The guide also features a visualization of its utility in synthetic pathways, aiming to support researchers in their drug discovery and development endeavors.

Chemical Identification and Properties

This compound, a benzopyran derivative, is distinguished by a bromine substituent on the aromatic ring. This feature makes it a valuable precursor for a variety of chemical modifications.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 6-bromo-3,4-dihydro-1H-isochromene | [1] |

| CAS Number | 182949-90-2 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Not explicitly reported; expected to be a low-melting solid | [2][3] |

| Boiling Point | Not explicitly reported | [2][3] |

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.20-7.35 | Ar-H |

| 6.90-7.05 | Ar-H |

| 4.65 (t) | O-CH₂ |

| 3.90 (t) | Ar-CH₂-CH₂ |

| 2.85 (t) | Ar-CH₂ |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Synthetic Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and efficient synthetic route can be designed based on established methods for the preparation of isochroman derivatives, such as the cyclization of a corresponding phenylethanol derivative.

Experimental Protocol: Synthesis of this compound

This procedure is based on the general principle of intramolecular cyclization of a substituted 2-phenylethanol with formaldehyde under acidic conditions.

Step 1: Synthesis of 2-(4-Bromophenyl)ethanol

The synthesis would begin with the reduction of a commercially available starting material, 4-bromophenylacetic acid or its corresponding ester, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

-

Reaction: 4-Bromophenylacetic acid + LiAlH₄ → 2-(4-Bromophenyl)ethanol

-

Procedure: To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, a solution of 4-bromophenylacetic acid in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(4-Bromophenyl)ethanol.

Step 2: Cyclization to this compound

The synthesized 2-(4-Bromophenyl)ethanol is then cyclized using formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in the presence of a strong acid catalyst.

-

Reaction: 2-(4-Bromophenyl)ethanol + Formaldehyde (H⁺ catalyst) → this compound

-

Procedure: 2-(4-Bromophenyl)ethanol is dissolved in a suitable solvent, and paraformaldehyde is added. A strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is added cautiously. The mixture is heated with stirring for several hours. After completion, the reaction mixture is cooled and poured into ice water. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Role in Synthetic Chemistry and Drug Discovery

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of the bromine atom on the aromatic ring. This bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular frameworks.

Key Applications:

-

Cross-Coupling Reactions: The bromo-substituent is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions. These reactions allow for the introduction of various aryl, heteroaryl, alkyl, or alkynyl groups at the 6-position of the isochroman core.

-

Synthesis of Bioactive Molecules: The isochroman scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. Consequently, this compound is a key starting material for the synthesis of novel compounds with potential therapeutic applications, particularly those targeting the central nervous system.

Below is a diagram illustrating the synthetic utility of this compound as a key intermediate in the synthesis of more complex molecules via a Suzuki coupling reaction.

Caption: Synthetic pathway illustrating the utility of this compound.

Conclusion

This compound is a strategically important building block for synthetic and medicinal chemists. Its straightforward, albeit not explicitly documented, synthesis and the reactivity of its bromine substituent provide a reliable entry point for the creation of diverse and complex molecules. This guide serves as a foundational resource for researchers aiming to utilize this versatile intermediate in their synthetic campaigns, particularly in the pursuit of novel therapeutics. Further research into the specific reaction conditions and the exploration of its utility in various synthetic contexts will undoubtedly continue to expand its importance in the field of drug discovery.

References

The Multifaceted Biological Activities of Isochromans: A Technical Guide for Drug Discovery

Abstract

Isochroman and its derivatives represent a versatile class of heterocyclic compounds that have emerged as a significant scaffold in medicinal chemistry. Possessing a privileged structure, these compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic properties. This technical guide provides a comprehensive overview of the current state of research into the biological activities of isochroman derivatives. It aims to serve as a resource for researchers and professionals in the field of drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. The modulation of physicochemical properties through structural modifications of the isochroman core has been shown to enhance biological efficacy and pharmacokinetic profiles, underscoring the therapeutic potential of this compound class.[1]

Anticancer Activity

Isochroman derivatives have shown promising cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various isochroman derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cancer cell growth.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Isochromanone | 3-(4-chlorophenyl)isochroman-1-one | MCF-7 (Breast) | 15.8 | [2] |

| Fungal Isocoumarin | Versicoumarins A | MCF-7 (Breast) | 4.0 | |

| Fungal Isocoumarin | Versicoumarins A | A549 (Lung) | 3.8 | |

| Fungal Isocoumarin | Other Derivatives | Various | <10 |

Key Signaling Pathway: PI3K/Akt

A frequently implicated pathway in the anticancer activity of isochroman derivatives is the PI3K/Akt signaling pathway.[2] This pathway is integral to regulating the cell cycle and is often found to be overactive in cancer cells, promoting their proliferation and survival. Isochroman derivatives can exert their anticancer effects by inhibiting this pathway, leading to the activation of apoptotic processes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7) in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Seed the cells into 96-well plates at a density of approximately 8x10³ cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the isochroman derivative in the culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells.

-

Include a vehicle control (medium with the solvent used for the compound, e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control (untreated) cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Activity

Certain isochroman derivatives, particularly dihydroisocoumarins, have demonstrated significant antimicrobial properties against a range of pathogenic bacteria. The introduction of specific substituents, such as chlorine, can enhance this activity.[3]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Dihydroisocoumarin | Compound 4 (chloro-derivative) | Staphylococcus aureus | 1.00 | [3] |

| Dihydroisocoumarin | Compound 4 (chloro-derivative) | Bacillus licheniformis | 0.8 | [3] |

| Dihydroisocoumarin | Compound 5 | Staphylococcus aureus | Moderate Inhibition | [3] |

| Dihydroisocoumarin | Compound 5 | Bacillus licheniformis | Moderate Inhibition | [3] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent.

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the isochroman derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anti-inflammatory Activity

Isochroman derivatives have demonstrated the ability to mitigate inflammatory responses. A key mechanism is the inhibition of nitric oxide (NO) production in activated macrophages.

Quantitative Anti-inflammatory Data

| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |

| Compound 4 | RAW 264.7 | 0.30 |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell Culture and Treatment:

-

Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Pre-treat the cells with various concentrations of the isochroman derivative for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Sample Collection:

-

Collect 100 µL of the culture supernatant from each well.

-

-

Griess Reaction:

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

-

Incubate for 10-15 minutes at room temperature.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

-

Data Analysis:

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

-

Determine the IC50 value.

-

Neuroprotective Activity

Select isochroman derivatives have shown potential in protecting neuronal cells from oxidative stress-induced injury, a key factor in neurodegenerative diseases.

Key Signaling Pathway: MAPK

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli, including stress. In the context of neuroprotection, isochroman derivatives can attenuate the activation of certain MAPK proteins, such as ERK and p38, which are stimulated by oxidative stress.

Experimental Protocol: Neuroprotective Effect in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neurodegenerative diseases.

Procedure:

-

Cell Culture:

-

Culture SH-SY5Y cells in a suitable medium.

-

-

Compound Pre-treatment:

-

Pre-treat the cells with various concentrations of the isochroman derivative for a specified time (e.g., 6 hours).

-

-

Induction of Oxidative Stress:

-

Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2), at a concentration that causes significant cell death (e.g., 250 µM).

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay, such as the MTT assay described previously, to determine the protective effect of the isochroman derivative.

-

-

Data Analysis:

-

Calculate the percentage of cell viability in the treated groups compared to the H2O2-treated control group.

-

Antidiabetic Activity

A series of novel isochroman carboxylic acid derivatives have been synthesized and evaluated for their potential as antidiabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[2]

Quantitative Antidiabetic Data

| Compound | Target | IC50 (nM) | Reference |

| 4n (dithiolane ring derivative) | PTP1B | 51.63 ± 0.91 | [2] |

Experimental Protocol: PTP1B Enzyme Inhibition Assay

This assay determines the in vitro potency of compounds in inhibiting the PTP1B enzyme.

Principle: PTP1B catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl phosphate (pNPP), to p-nitrophenol (pNP), which is yellow and can be quantified spectrophotometrically.

Procedure:

-

Compound Preparation:

-

Prepare serial dilutions of the isochroman derivative in DMSO.

-

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Add the diluted isochroman derivative or DMSO (for control).

-

Add the recombinant human PTP1B enzyme solution and pre-incubate for approximately 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the pNPP substrate solution.

-

-

Absorbance Measurement:

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each well.

-

Determine the percent inhibition for each concentration of the isochroman derivative relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

The isochroman scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a diverse range of biological activities. The quantitative data and detailed experimental protocols presented in this guide highlight the potential of isochroman derivatives in addressing various pathological conditions, from cancer to metabolic disorders. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, provides a rational basis for the design and development of more potent and selective drug candidates. Further research, including in vivo studies and structure-activity relationship (SAR) optimization, is warranted to fully exploit the therapeutic potential of this promising class of compounds.

References

Potential Therapeutic Applications of Brominated Chromans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its prevalence in a wide array of biologically active natural products. The introduction of bromine atoms to this scaffold has emerged as a powerful strategy to modulate the physicochemical properties and enhance the therapeutic potential of chroman derivatives. This technical guide provides a comprehensive overview of the burgeoning field of brominated chromans, focusing on their synthesis, therapeutic applications, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the design and development of novel therapeutics based on this promising class of compounds.

Introduction

The chroman ring system, consisting of a fused benzene and dihydropyran ring, is a cornerstone of many natural products and synthetic molecules with significant pharmacological activities. Bromination, a key tool in medicinal chemistry, can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity.[1] In recent years, the strategic incorporation of bromine into the chroman framework has led to the discovery of potent agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of brominated chromans, providing a solid foundation for future drug discovery efforts.

Synthesis of Brominated Chromans

The synthesis of brominated chromans can be broadly categorized into two main approaches: direct bromination of a pre-existing chroman core and the construction of the chroman ring from brominated precursors.

2.1. Direct Bromination of the Chroman Core

This method involves the electrophilic substitution of bromine onto the aromatic ring of a chroman derivative. The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the ring.

2.2. Synthesis from Brominated Precursors

Alternatively, the chroman ring can be constructed using brominated starting materials, such as brominated phenols or acetophenones. This approach offers control over the position of the bromine atom from the outset of the synthesis.

Experimental Protocols: Synthesis

A general and efficient one-step procedure for the synthesis of substituted chroman-4-ones involves a base-mediated aldol condensation using microwave irradiation.[2][3]

General Procedure for Synthesis of Chroman-4-ones:

-

To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

-

Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.[2]

Therapeutic Applications

Brominated chromans have demonstrated promising activity in several key therapeutic areas.

3.1. Anticancer Activity

Several brominated chroman and related chalcone derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS).

Table 1: Anticancer Activity of Brominated Chroman and Chalcone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | - | 1.5 (SIRT2 Inhibition) | [3] |

| Brominated Chalcone (H72) | MGC803 (Gastric) | 3.57 - 5.61 | |

| Brominated Chalcone (H72) | HGC27 (Gastric) | 3.57 - 5.61 | |

| Brominated Chalcone (H72) | SGC7901 (Gastric) | 3.57 - 5.61 | |

| 3-bromobenzylidene chroman-4-one | Molt 4/C8 (Leukemia) | - | [4] |

| 3-methylidenechroman-4-one (14d) | HL-60 (Leukemia) | 1.46 | [5] |

| 3-methylidenechroman-4-one (14d) | NALM-6 (Leukemia) | 0.50 | [5] |

| Flavanone/Chromanone Derivative 1 | HCT 116 (Colon) | <10 | [6] |

| Flavanone/Chromanone Derivative 1 | SW620 (Colon) | <10 | [6] |

3.2. Antibacterial Activity

Brominated chromanones have shown potent activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanism of action is thought to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes.

Table 2: Antibacterial Activity of Brominated Chromanone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Abyssinone II derivative | Staphylococcus aureus (MRSA) | 0.39 | [7] |

| Olympicin A derivative | Staphylococcus aureus (MRSA) | 0.39 | [7] |

| 2-n-heptyl-7-OH-4-chromanol | Enterococcus faecalis | 12.5 - 25 | [7] |

| 2-n-nonyl-7-OH-4-chromanol | Enterococcus faecalis | 25 - 50 | [7] |

3.3. Neuroprotective Activity

A significant area of investigation for brominated chromans is in the treatment of neurodegenerative diseases. A key target identified is Sirtuin 2 (SIRT2), a histone deacetylase implicated in the pathology of diseases like Parkinson's and Alzheimer's. Inhibition of SIRT2 has been shown to be a promising neuroprotective strategy.

Table 3: SIRT2 Inhibitory Activity of Brominated Chroman-4-ones

| Compound | SIRT2 IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | [3] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | [3] |

Signaling Pathways and Mechanisms of Action

4.1. SIRT2 Inhibition

SIRT2 is a class III histone deacetylase that plays a role in various cellular processes, including cell cycle regulation and metabolism. In the context of neurodegeneration, SIRT2 has been implicated in pathways leading to neuronal cell death. Brominated chromans have emerged as potent and selective inhibitors of SIRT2.

SIRT2 Inhibition by Brominated Chromans

4.2. ROS-Mediated Apoptosis in Cancer

Many brominated chalcones exert their anticancer effects by inducing the production of reactive oxygen species (ROS) within cancer cells. This leads to oxidative stress and triggers the intrinsic pathway of apoptosis.

ROS-Mediated Apoptosis Pathway

Experimental Protocols: Biological Assays

5.1. SIRT2 Inhibition Assay

This assay determines the ability of a compound to inhibit the deacetylase activity of SIRT2.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a dilution series.

-

Reaction Mixture: In a 96-well plate, combine recombinant human SIRT2 enzyme, a fluorogenic peptide substrate, and the test compound.

-

Initiation: Start the reaction by adding NAD+.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Development: Add a developer solution and incubate for an additional 30 minutes at 37°C.

-

Measurement: Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

-

Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

5.2. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

5.3. MTT Cell Viability Assay (Anticancer)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

5.4. Neuroprotection Assay (HT22 Cells)

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress.

-

Cell Culture: Culture HT22 mouse hippocampal cells in DMEM.

-

Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with the test compound for 1-2 hours.

-

Glutamate Challenge: Add glutamate to induce oxidative stress and incubate for 12-24 hours.

-

Viability Assessment: Determine cell viability using the MTT assay as described above.

Pharmacokinetics and Toxicology

The pharmacokinetic profiles of flavonoids, the parent class of compounds to which chromans belong, are characterized by extensive metabolism. After oral administration, they are often subject to first-pass metabolism in the intestine and liver, leading to the formation of glucuronide and sulfate conjugates.[1][8] The bioavailability of flavonoids can vary significantly depending on their structure.[9]

Toxicological data on brominated chromans specifically for therapeutic use is limited. However, studies on related brominated compounds, such as brominated flame retardants, have raised concerns about potential endocrine disruption and other adverse health effects.[10] Acute toxicity studies of some benzylidenechroman-4-ones have found them to be less toxic than some commercially available antifungal agents.[11] Further in-depth toxicological evaluation of any new brominated chroman candidate is essential.

Experimental and Logical Workflows

7.1. Drug Discovery and Development Workflow

The development of a new therapeutic agent follows a well-defined path from initial discovery to clinical trials.

Drug Discovery Workflow

7.2. In Vitro Screening Cascade

A tiered approach is often employed for the in vitro screening of a library of compounds to identify promising leads.

In Vitro Screening Cascade

Conclusion

Brominated chromans represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their diverse biological activities, coupled with the tunability of their chemical structure, make them attractive candidates for addressing unmet medical needs in oncology, infectious diseases, and neurodegeneration. This technical guide has provided a comprehensive overview of the current state of research in this field, from synthesis to biological evaluation and mechanistic understanding. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth toxicological profiling will be crucial in translating the therapeutic promise of brominated chromans into clinical reality.

References

- 1. vup.sk [vup.sk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and excretion of a chromone carboxylic acid (FPL 52757) in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijns.sums.ac.ir [ijns.sums.ac.ir]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. An evaluation of the acute in vivo toxicity of benzylidenechroman-4-ones, 1-thiobenzylidenechroman-4-ones and benzylidenetetralones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 6-Bromoisochroman in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Within this class, 6-Bromoisochroman has emerged as a particularly valuable and versatile building block in medicinal chemistry. Its strategic importance lies not in its inherent biological activity, but in its function as a highly adaptable intermediate for the synthesis of diverse and potent therapeutic agents. The presence of a bromine atom at the 6-position provides a crucial "chemical handle" for chemists to elaborate the core structure, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

This technical guide provides an in-depth analysis of the role of this compound in drug discovery, detailing its synthetic utility, summarizing the biological activities of its derivatives, and providing exemplary experimental protocols for synthesis and biological evaluation.

The Synthetic Versatility of the 6-Bromo Handle

The primary utility of this compound in drug discovery is its capacity to undergo a variety of cross-coupling reactions. The carbon-bromine bond at the C6 position is an ideal site for the introduction of new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid generation of extensive chemical libraries. This functionalization is key to tuning the pharmacological properties of the resulting molecules.

Key transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is one of the most common methods for creating biaryl structures often found in kinase inhibitors.

-

Stille Coupling: Reaction with organostannanes, offering an alternative route to complex carbon skeletons.

-

Negishi Coupling: Reaction with organozinc reagents, known for its functional group tolerance.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amines, a common moiety in centrally active agents.

This synthetic flexibility allows researchers to systematically modify the scaffold to enhance target binding, improve pharmacokinetic profiles, and reduce off-target effects.[1]

Therapeutic Applications of this compound Derivatives

Derivatives synthesized from the this compound core have demonstrated significant potential across multiple therapeutic areas. The isochroman framework serves as a rigid scaffold that correctly orients substituents for optimal interaction with biological targets.

Anticancer Activity

The isochroman and related coumarin scaffolds are prevalent in compounds investigated for their cytotoxic effects against various cancer cell lines.[2] Derivatives often function by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases. The substitution at the C6 position plays a critical role in modulating this activity. For instance, studies on related 6-aminocoumarin derivatives have shown that substitutions on an aromatic ring attached to the core can yield potent anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines.

Enzyme Inhibition

Derivatives of isochromans are effective inhibitors of several enzyme classes.

-

Kinase Inhibitors: The scaffold is used to develop inhibitors for kinases like PI3K, mTOR, and Bruton's tyrosine kinase (BTK), which are crucial nodes in cancer signaling pathways.[3][4][5]

-

Monoamine Oxidase (MAO) Inhibitors: Certain coumarin derivatives, structurally similar to isochromans, have shown potent and selective inhibition of MAO-B, an important target in the treatment of Parkinson's disease.[6]

-

Steroid Sulfatase (STS) Inhibitors: Bicoumarin derivatives have been synthesized and evaluated as potent STS inhibitors, with IC50 values in the nanomolar range. STS is a key target in hormone-dependent cancers like breast cancer.[7][8]

Neuroprotective Activity

The isochroman core is a key component in compounds designed to interact with targets in the central nervous system. Analogues of related scaffolds have been shown to exert neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10] The mechanism often involves the modulation of signaling pathways that protect neurons from injury and reduce oxidative stress. For example, some peptide analogues have been shown to inhibit neuronal injury by activating the PI3-K/AKT/mTOR pathway.[9][11]

Antimicrobial Activity

Various isocoumarin derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The introduction of different functional groups via the bromo-handle allows for the optimization of antimicrobial potency.

Quantitative Data Summary

The following tables summarize quantitative biological activity data for various derivatives of the isochroman/coumarin scaffold, illustrating the potency achievable through derivatization.

Table 1: Anticancer Activity of Representative Coumarin/Isochroman Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 6-Pyrazolinylcoumarin (Cpd 47) | Leukemia (CCRF-CEM) | GI50 | 1.88 µM | [12] |

| 6-Pyrazolinylcoumarin (Cpd 47) | Leukemia (MOLT-4) | GI50 | 1.92 µM | [12] |

| 6-Aminocoumarin (ACM6) | Various | IC50 | 22.34 - 50.29 µg/ml | [13] |

| Coumarin-Benzimidazole Hybrid | Prostate (PC-3) | Cytotoxicity | Active at 1 µM | [14] |

| Dichlorophenyl-chromen-2-one | Lung (A549) | CC50 | 7.1 µM | [14] |

Table 2: Enzyme Inhibition by Representative Coumarin/Isochroman Derivatives

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

| Benzo[h]coumarin (Cpd A6) | MAO-B | IC50 | 13 nM | [6] |

| Bicoumarin Thiophosphate (10b) | Steroid Sulfatase (STS) | IC50 | 860 nM | [7] |

| IKKβ Inhibitor (Hit 4) | IKKβ | IC50 | 30.4 µM | [15] |

| BTK Inhibitor (NSC726558) | BTK | % Inhibition | 59% at 10 µM | [4] |

Table 3: Antimicrobial Activity of Representative Coumarin Derivatives

| Compound Class | Microbial Strain | Activity Metric | Value | Reference |

| 6-Aminocoumarin (ACM9) | Aerobic Bacteria | MIC | 2 µg/ml | [13] |

| 6-Aminocoumarin (ACM9) | Fungi | MIC | 1.15 - 1.30 µg/ml | [13] |

| 6-Aminocoumarin (ACM3) | Anaerobic Bacteria | MIC | 6 - 9 µg/ml | [13] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and biological evaluation of isochroman derivatives.

Synthesis Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the synthesis of a 6-aryl-isochroman derivative, a common step in the development of kinase inhibitors.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)

-

Triphenylphosphine (PPh3, 0.1 equivalents)

-

Potassium carbonate (K2CO3, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

-

Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir under argon for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-aryl-isochroman derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: In Vitro Kinase Inhibition (PI3Kα)

This protocol outlines a method to evaluate the inhibitory activity of a synthesized compound against the PI3Kα enzyme, a common target for anticancer drugs.[3]

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 (substrate)

-

ATP (co-factor)

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., HEPES, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM down to nanomolar concentrations.

-

In a 384-well plate, add the kinase buffer.

-

Add a small volume of the diluted test compound to the wells. Include wells with DMSO only (negative control) and a known PI3K inhibitor like GSK2126458 (positive control).

-

Add the PI3Kα enzyme to all wells and incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system, which involves two steps:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

-

Measure the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental processes. The following are generated using the DOT language for Graphviz.

Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for drug discovery using the this compound scaffold.

Simplified PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a derivative compound.

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. Coumarin: a promising scaffold for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological evaluation and docking studies of recently identified inhibitors of phosphoinositide-3-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel benzocoumarin derivatives as potent inhibitors of MAO-B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of bicoumarin thiophosphate derivatives as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The discovery of a novel IκB kinase β inhibitor based on pharmacophore modeling, virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The 6-Bromoisochroman Scaffold: A Core Component in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Brominated Heterocycles in Medicinal Chemistry

The isochroman core is a recognized privileged structure in medicinal chemistry, appearing in various bioactive molecules targeting the central nervous system and other biological systems.[1] The introduction of a bromine atom at the 6-position, creating 6-Bromoisochroman, significantly enhances its utility as a versatile synthetic intermediate.[1] Bromine's presence offers several advantages in drug design and development. It can modulate the pharmacokinetic properties of a molecule and serves as a crucial handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[1][2] This allows for the systematic exploration of the chemical space around the isochroman scaffold to optimize biological activity, selectivity, and other pharmaceutically relevant properties. One of the most significant applications of scaffolds like this compound has been in the development of potent inhibitors for Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response and a major target in oncology.[3]

Scientific Significance: Targeting the PARP1 Signaling Pathway in Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[3] In healthy cells, if PARP1-mediated repair is inhibited, the resulting accumulation of SSBs can lead to double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway.[4] However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the HR pathway.[3] In these HR-deficient cancer cells, the inhibition of PARP1 leads to the accumulation of DSBs that cannot be effectively repaired, resulting in genomic instability and cell death. This concept, known as synthetic lethality, is a cornerstone of modern targeted cancer therapy.[3][5]

PARP inhibitors, many of which are synthesized using brominated heterocyclic scaffolds, act by competing with the natural substrate NAD+ at the catalytic site of PARP1.[3] This not only inhibits the enzymatic activity of PARP1 but can also "trap" the enzyme on the DNA at the site of damage.[6] This PARP trapping is a potent mechanism for cytotoxicity in HR-deficient tumors. The development of PARP inhibitors like Olaparib, which has been approved for the treatment of certain types of ovarian, breast, prostate, and pancreatic cancers, highlights the therapeutic potential of targeting this pathway.[5][7]

Below is a diagram illustrating the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors.

Caption: PARP1 signaling in DNA repair and the principle of synthetic lethality.

Quantitative Data: Potency of Isochroman-based and other PARP Inhibitors

The following table summarizes the inhibitory activities of several key PARP inhibitors. While specific data for derivatives of this compound are not extensively published, the data for Olaparib, which features a related phthalazinone core often synthesized from precursors accessible via reactions involving brominated intermediates, is representative of the high potency achievable.

| Compound | Scaffold Type | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Line | Cellular Activity IC50 (µM) | Reference |

| Olaparib | Phthalazinone | 11.36 | - | UWB1.289 (BRCA1-null) | 0.66 | [8] |

| Compound 20e | Olaparib-Alantolactone Hybrid | 2.99 | - | UWB1.289 (BRCA1-null) | 0.27 | [8] |

| Compound 25a | Olaparib-Alantolactone Hybrid | 5.91 | - | UWB1.289 (BRCA1-null) | 0.41 | [8] |

| Compound 11 | Bromophenol-thiosemicarbazone | 29.5 | >1000 | SK-OV-3 | 2.39 | [9] |

| Talazoparib | - | - | - | - | - | [10] |

| Niraparib | - | - | - | - | - | [5] |

| Rucaparib | - | - | - | - | - | [7] |

Note: Data for Talazoparib, Niraparib, and Rucaparib are widely published but specific comparable IC50 values from a single source were not available in the initial search; they are included for completeness as key approved PARP inhibitors.

Experimental Protocols

General Synthetic Workflow for PARP Inhibitors using a Brominated Scaffold

The 6-bromo-isochroman scaffold is primed for functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds between the brominated scaffold and a boronic acid or ester derivative, enabling the construction of complex molecular architectures.[11][12] The following diagram illustrates a generalized workflow for the synthesis of a PARP inhibitor using a brominated heterocyclic intermediate.

Caption: Generalized workflow for PARP inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a generalized procedure based on established methods for Suzuki couplings with aryl bromides.[11]

-

Materials: this compound, arylboronic acid (1.1 - 1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃, 2-3 equivalents), anhydrous solvent (e.g., 1,4-dioxane/water mixture), inert gas (Argon or Nitrogen).

-

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

-

Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol describes a common method to assess the inhibitory activity of a compound against the PARP1 enzyme.

-

Principle: The assay measures the consumption of NAD+, the substrate of PARP1. The amount of remaining NAD+ is quantified by an enzymatic cycling reaction that generates a fluorescent product. A lower fluorescent signal indicates higher PARP1 activity (more NAD+ consumed) and thus weaker inhibition.

-

Materials: Recombinant human PARP1 enzyme, activated DNA, β-NAD+, test compound (e.g., dissolved in DMSO), PARP assay buffer, developer reagent containing a cycling enzyme and substrate.

-

Procedure:

-

Prepare a reaction mixture containing PARP assay buffer, activated DNA, and PARP1 enzyme in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor like Olaparib) and a negative control (DMSO vehicle).

-

Initiate the PARP reaction by adding β-NAD+ to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the developer reagent to each well.

-

Incubate for an additional 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader (e.g., λex=372 nm, λem=444 nm).

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC50 value by plotting the data using a suitable software.[13]

-

Conclusion

The this compound scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its strategic combination of a privileged heterocyclic core and a reactive bromine handle facilitates the efficient synthesis of complex molecules with significant therapeutic potential. The successful development of potent PARP1 inhibitors for cancer therapy, which often rely on synthetic strategies amenable to such brominated intermediates, underscores the scientific and clinical importance of this structural motif. Further exploration of derivatives based on the this compound scaffold is a promising avenue for the discovery of novel therapeutics targeting a range of diseases.

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 4. PARP1 - Wikipedia [en.wikipedia.org]

- 5. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Bromophenol-Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Use in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

6-Bromoisochroman: A Versatile Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutic agents. Among the various substituted isochromans, 6-bromoisochroman stands out as a particularly valuable building block in organic synthesis. The presence of a bromine atom on the aromatic ring provides a versatile handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be predicted based on its structure and comparison to analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| CAS Number | 182949-90-2 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Expected to be a solid or oil at room temperature. | Based on similar structures. |

| Melting Point | Data not available. | - |

| Boiling Point | Data not available. | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). | General property of similar organic molecules. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic Protons (δ 7.0-7.5 ppm): Three protons on the benzene ring, exhibiting splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. Methylene Protons (δ 4.0-5.0 ppm): Two sets of methylene protons (-OCH₂- and Ar-CH₂-), likely appearing as triplets or more complex multiplets due to coupling with each other. |

| ¹³C NMR | Aromatic Carbons (δ 110-140 ppm): Six signals corresponding to the benzene ring carbons, with the carbon bearing the bromine atom shifted to a higher field. Methylene Carbons (δ 60-70 ppm): Two signals for the -OCH₂- and Ar-CH₂- carbons. |

| IR Spectroscopy | C-H stretching (aromatic): ~3000-3100 cm⁻¹ C-H stretching (aliphatic): ~2850-3000 cm⁻¹ C=C stretching (aromatic): ~1450-1600 cm⁻¹ C-O stretching (ether): ~1050-1150 cm⁻¹ C-Br stretching: ~500-600 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak (M⁺): A characteristic pair of peaks of approximately equal intensity at m/z 212 and 214, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

Synthesis of this compound: A Proposed Synthetic Pathway

Figure 1: Proposed synthetic pathway for this compound.

Applications in Organic Synthesis: The Power of Cross-Coupling

The synthetic utility of this compound lies in the reactivity of its carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position of the isochroman core, providing a powerful tool for generating molecular diversity.[1]

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] In the context of this compound, this reaction enables the synthesis of 6-aryl or 6-heteroaryl isochroman derivatives, which are of significant interest in medicinal chemistry.

References

Methodological & Application

De Novo Synthesis of 6-Bromoisochroman: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

6-Bromoisochroman is a valuable heterocyclic compound widely utilized as a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a bromine atom on the aromatic ring, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. These application notes provide detailed protocols for two distinct and reliable methods for the de novo synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.

The following protocols offer step-by-step guidance for the synthesis of this compound via an Oxa-Pictet-Spengler cyclization of 2-(4-bromophenyl)ethanol and a multi-step synthesis commencing from 4-bromotoluene. A comparative analysis of these two methods is presented to aid in the selection of the most suitable route based on available starting materials, desired scale, and experimental capabilities.

Method 1: Oxa-Pictet-Spengler Cyclization of 2-(4-bromophenyl)ethanol

This method provides a direct and efficient one-step synthesis of this compound from the commercially available 2-(4-bromophenyl)ethanol and paraformaldehyde through an acid-catalyzed Oxa-Pictet-Spengler reaction.

Experimental Protocol

Materials:

-

2-(4-bromophenyl)ethanol

-

Paraformaldehyde

-

Hydrogen chloride (gas)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Stirring apparatus

-

Gas dispersion tube

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, combine 2-(4-bromophenyl)ethanol (e.g., 0.1 mol) and paraformaldehyde (e.g., 0.12 mol).

-

Cool the mixture in an ice bath and begin stirring to form a suspension.

-

Pass a vigorous stream of dry hydrogen chloride gas through the suspension for approximately 2 hours while maintaining the temperature at 0-5 °C.

-

Remove the ice bath and reduce the flow of hydrogen chloride gas. Continue stirring at room temperature for an additional 4 hours. The reaction mixture should become a clear solution.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Cautiously add a 50% (w/v) aqueous solution of sodium hydroxide to the reaction mixture with stirring until the solution is basic (pH > 10). This should be done in an ice bath to control the exothermic reaction.

-

Heat the mixture at reflux for 2 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Method 2: Multi-step Synthesis from 4-Bromotoluene

This alternative route involves a three-step synthesis starting from the readily available 4-bromotoluene. The key steps are radical bromination, conversion to the corresponding aldehyde, and subsequent acid-catalyzed cyclization.

Experimental Protocol

Step 2a: Synthesis of 4-Bromobenzyl Bromide

Materials:

-

4-Bromotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-bromotoluene (e.g., 0.1 mol) in carbon tetrachloride (200 mL).

-

Add N-bromosuccinimide (0.11 mol) and a catalytic amount of benzoyl peroxide (0.002 mol).

-

Heat the mixture to reflux with stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

-

Filter the solid and wash it with a small amount of cold carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-bromobenzyl bromide, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol.

Step 2b: Synthesis of 2-(4-bromophenyl)acetaldehyde

Materials:

-

4-Bromobenzyl bromide

-

Magnesium turnings

-

Dry diethyl ether

-

Paraformaldehyde

-

Hydrochloric acid (HCl)

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Celite

Procedure:

-

Prepare a Grignard reagent by reacting 4-bromobenzyl bromide (0.1 mol) with magnesium turnings (0.11 mol) in dry diethyl ether under an inert atmosphere.

-

In a separate flask, suspend paraformaldehyde (0.12 mol) in dry diethyl ether and cool in an ice bath.

-

Slowly add the prepared Grignard reagent to the paraformaldehyde suspension with vigorous stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent to obtain crude 2-(4-bromophenyl)ethanol.

-

Dissolve the crude alcohol (0.1 mol) in dichloromethane (150 mL).

-

Add pyridinium chlorochromate (PCC) (0.15 mol) to the solution and stir at room temperature for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celite.

-

Concentrate the filtrate to yield 2-(4-bromophenyl)acetaldehyde as an oil.

Step 2c: Cyclization to this compound

Materials:

-

2-(4-bromophenyl)acetaldehyde

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene or another suitable solvent

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(4-bromophenyl)acetaldehyde (0.1 mol) in toluene (200 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.005 mol).

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or vacuum distillation to obtain this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

| Parameter | Method 1: Oxa-Pictet-Spengler | Method 2: Multi-step Synthesis |

| Starting Material | 2-(4-bromophenyl)ethanol | 4-Bromotoluene |

| Number of Steps | 1 | 3 |

| Key Reagents | Paraformaldehyde, HCl | NBS, Mg, Paraformaldehyde, PCC, p-TsOH |

| Reaction Time | ~24 hours | ~36-48 hours (cumulative) |

| Overall Yield | Good to Excellent | Moderate |

| Purification | Vacuum Distillation | Column Chromatography / Distillation |

| Scalability | Readily scalable | Requires optimization for large scale |

| Advantages | Direct, high atom economy | Utilizes a very common starting material |

| Disadvantages | Requires handling of HCl gas | Multi-step, lower overall yield |

Visualizations

Caption: Synthetic pathway for Method 1.

Caption: Synthetic pathway for Method 2.

Caption: General experimental workflow.

Application Notes and Protocols for the Synthesis of 6-Bromoisochroman